

# An In-Depth Technical Guide to Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

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## Compound of Interest

**Compound Name:** Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

**Cat. No.:** B1584134

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## Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of **Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate**, a versatile building block in modern organic synthesis. With applications ranging from pharmaceutical development to materials science, a thorough understanding of this compound's characteristics is essential for its effective utilization in research and development.

## Compound Identification and Core Properties

**Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate**, also known as Methyl 2,4-dioxo-4-(p-tolyl)butanoate, is a dicarbonyl compound featuring a  $\beta$ -keto ester moiety and a p-tolyl group. This structure imparts a unique reactivity profile that makes it a valuable intermediate.

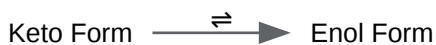
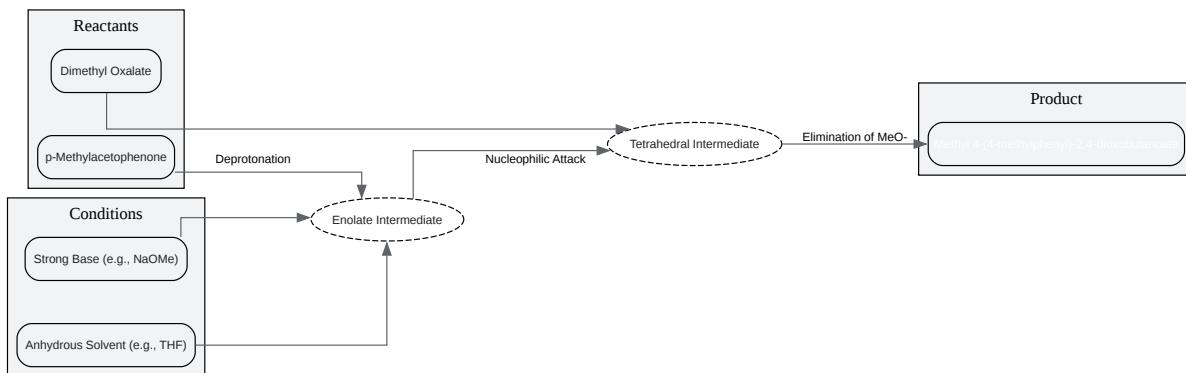
Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>12</sub> O <sub>4</sub>	
Molecular Weight	220.22 g/mol	
CAS Number	39757-29-4	
Appearance	White crystalline solid	
Melting Point	48-55 °C	

## Synthesis and Mechanistic Insights

The primary synthetic route to **Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate** and related  $\beta$ -keto esters is the Claisen condensation. This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.<sup>[1]</sup>

For the synthesis of the title compound, a suitable approach involves the crossed Claisen condensation between p-methylacetophenone and dimethyl oxalate. The causality behind this choice lies in the reactivity of the starting materials. p-Methylacetophenone provides the p-tolyl ketone moiety, while dimethyl oxalate serves as the source of the methyl ester and the adjacent carbonyl group.

A strong base, such as sodium methoxide or sodium hydride, is required to deprotonate the  $\alpha$ -carbon of p-methylacetophenone, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. Subsequent elimination of a methoxide ion leads to the formation of the  $\beta$ -keto ester product.



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## Sources

- 1. Development of  $\beta$ -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
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